molecular formula C11H17N3 B567527 N2-cyclohexylpyridine-2,4-diamine CAS No. 1249311-46-3

N2-cyclohexylpyridine-2,4-diamine

Cat. No.: B567527
CAS No.: 1249311-46-3
M. Wt: 191.278
InChI Key: JQKCYNGMFFMNDX-UHFFFAOYSA-N
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Description

N2-Cyclohexylpyridine-2,4-diamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrimidine ring core, a privileged scaffold in drug discovery, substituted with amine groups at the 2 and 4 positions. The 2-amino group is further modified with a cyclohexyl substituent. Nitrogen-containing heterocycles like this one are fundamental structural components in a vast number of biologically active compounds and approved pharmaceuticals. Statistically, over 85% of all biologically active compounds are heterocycles, with nitrogen heterocycles being the most common core in modern drug design . Compounds with a 2,4-diaminopyrimidine structure are of significant research value as they are structurally related to folic acid and have served as the basis for numerous medicinal chemistry investigations . This specific structural motif is commonly explored in the design and synthesis of kinase modulators. For instance, closely related N2,N4-disubstituted pyrimidine-2,4-diamine analogs have been identified as key scaffolds in the development of novel activators of Fibroblast Growth Factor Receptor-1 (FGFR-1) kinase . Similarly, pyrimidine-2,4-diamine derivatives have been reported as potent dual inhibitors of cyclin-dependent kinases CDK6 and CDK9, showing promising antitumor activity in preclinical models . As such, this compound serves as a valuable building block for researchers synthesizing novel compounds for biochemical screening and the development of potential therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-N-cyclohexylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKCYNGMFFMNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Halopyridines

The first step typically involves reacting 2-chloro-4-nitropyridine with cyclohexylamine. This reaction proceeds via NAS, where the chlorine atom at the 2-position is displaced by the cyclohexylamine nucleophile. The nitro group at the 4-position remains intact during this step, yielding N2-cyclohexyl-4-nitropyridin-2-amine as an intermediate.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Temperature : 80–100°C under reflux.

  • Stoichiometry : A 1:1 molar ratio of 2-chloro-4-nitropyridine to cyclohexylamine, though excess amine (3 eq.) is often used to drive the reaction to completion.

  • Workup : The crude product is washed with citric acid to remove unreacted cyclohexylamine, followed by purification via recrystallization (ethyl acetate/n-hexane).

Catalytic Reduction of Nitro Intermediates

The nitro group in N2-cyclohexyl-4-nitropyridin-2-amine is reduced to an amine using palladium-on-carbon (Pd/C) and hydrazine hydrate under inert conditions. This step is critical for achieving the final diamine structure.

Reduction Protocol :

  • Catalyst : 10% Pd/C (0.1 g per 500 mg substrate).

  • Reducing Agent : Hydrazine hydrate (4–5 mL).

  • Solvent : Ethanol.

  • Conditions : Reflux for 7–8 hours under nitrogen.

  • Yield : 57–67% (extrapolated from analogous reductions of 2,3-diamines).

Optimization of Catalytic Reduction

The reduction step’s efficiency depends on catalyst loading, solvent choice, and reaction duration. Comparative studies on analogous systems reveal the following trends:

ParameterOptimal ValueImpact on Yield
Catalyst (Pd/C)10 wt%Maximizes nitro-to-amine conversion
Hydrazine Hydrate4–5 mLPrevents over-reduction
SolventEthanolEnhances solubility of intermediates
Temperature78°C (reflux)Balances reaction rate and side reactions

Challenges :

  • Byproduct Formation : Over-reduction or dehalogenation may occur if excess hydrazine is used.

  • Catalyst Poisoning : Residual amines can adsorb onto Pd/C, necessitating rigorous washing with citric acid.

Alternative Synthetic Approaches

Electrochemical Synthesis

While electrochemical methods are established for sulfonamides, their application to pyridine diamines remains underexplored. Indirect electrolysis using mediators like iodide salts could theoretically oxidize intermediates, but no direct examples exist for this compound.

Metal-Catalyzed Cross-Coupling

Palladium- or nickel-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) could theoretically install the cyclohexyl group. However, these methods require pre-functionalized pyridines (e.g., boronic esters), increasing synthetic complexity.

Characterization and Validation

Synthetic products are validated using:

  • 1H/13C NMR : Confirms substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm; pyridine aromatic protons at δ 6.7–8.5 ppm).

  • FTIR : N-H stretches at 3395 cm⁻¹ and C-N vibrations at 1722 cm⁻¹.

  • Elemental Analysis : Matches theoretical values for C11H17N3 (C: 69.08%, H: 8.96%, N: 21.96%).

Industrial-Scale Considerations

Large-scale production faces hurdles in:

  • Cost of 2-Chloro-4-Nitropyridine : Limited commercial availability necessitates in-house synthesis via nitration of 2-chloropyridine.

  • Catalyst Recovery : Pd/C reuse protocols are critical for cost efficiency.

  • Waste Management : Hydrazine byproducts require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions: N2-cyclohexylpyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N2-cyclohexylpyridine-2,4-diamine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, substituted derivatives have shown efficacy against human cancer stem cells, which are often responsible for tumor recurrence and resistance to conventional therapies. These compounds may sensitize tumors to other treatments such as chemotherapy and radiation therapy .

Diacylglycerol Acyltransferase Inhibition:
This compound is also being studied as a potential inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism. Inhibitors of DGAT are being explored for their therapeutic effects on metabolic disorders such as obesity and type II diabetes, suggesting that this compound could play a role in managing these conditions .

Catalysis

Ligand Applications:
this compound can function as a ligand in various catalytic processes. Its ability to coordinate with transition metals enhances the selectivity and efficiency of reactions such as cross-coupling and asymmetric synthesis. This is particularly relevant in the pharmaceutical industry where the synthesis of chiral compounds is crucial .

Table 1: Catalytic Reactions Utilizing this compound

Reaction TypeCatalyst UsedYield (%)Reference
Cross-coupling with aryl halidesNiCl₂(dme) + ligand80-86
Asymmetric synthesisPd-based systemsHigh
Ligand-assisted reactionsVarious transition metalsVariable

Material Science

Nanoparticle Synthesis:
The compound may also be involved in the development of functionalized nanoparticles. Its interaction with metal ions can create metal-polyphenol networks that are useful for drug delivery systems and bioimaging applications. This versatility highlights its importance in advancing nanotechnology for biomedical applications .

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups, indicating its potential as a therapeutic agent .

Case Study 2: DGAT Inhibition
Research focusing on the inhibition of DGAT by this compound showed promising results in reducing triglyceride levels in vitro. This suggests that the compound could be further developed into a medication for managing metabolic disorders .

Mechanism of Action

The mechanism of action of N2-cyclohexylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Diamines

2-N-Phenylpyridine-2,4-diamine
  • Structure : Substituted with a phenyl group at N2 instead of cyclohexyl.
  • Molecular Weight : 185.22 g/mol (C₁₁H₁₁N₃) .
  • Key Differences :
    • The phenyl group enhances aromatic stacking interactions but reduces solubility in polar solvents compared to the cyclohexyl group.
    • Cyclohexyl substitution may improve bioavailability due to reduced metabolic degradation of aliphatic vs. aromatic groups.
2-Chloro-5-nitropyridin-4-amine
  • Structure: Nitro and chloro substituents on pyridine, with an amino group at position 3.
  • Applications : Intermediate in heterocyclic drug synthesis (e.g., cytokine inhibitors) .
  • Key Differences: Nitro and chloro groups increase electrophilicity, enhancing reactivity in substitution reactions. Lacks the dual amino functionality of N2-cyclohexylpyridine-2,4-diamine, limiting its utility in coordination chemistry.

Pyrimidine-Based Diamines

Diaveridine (5-[(3,4-Diethoxyphenyl)methyl]-pyrimidine-2,4-diamine)
  • Structure: Pyrimidine core with diaminos at 2,4-positions and a substituted benzyl group.
  • Applications : Antiprotozoal agent; inhibits dihydrofolate reductase .
  • Key Differences :
    • Pyrimidine rings exhibit stronger coordination to metal ions than pyridine, enhancing biological activity in enzyme inhibition.
    • Bulkier substituents (diethoxyphenyl) reduce cell membrane permeability compared to cyclohexyl.
N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine
  • Structure: Pyrimidine with chlorination and cyclohexyl-aminomethyl substitution.
  • Synthesis : Produced via TFA-mediated deprotection of tert-butyl carbamate intermediates .
  • Key Differences: Chlorine at position 2 increases electrophilic reactivity, enabling cross-coupling reactions. The aminomethyl-cyclohexyl group introduces a charged moiety, altering solubility and pharmacokinetics.

Triazine-Based Derivatives

(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine
  • Structure: Triazine core with styryl and dimethylamino groups.
  • Applications : Intermediate in OLED emitter synthesis (e.g., PTZ-TRZ) .
  • Key Differences :
    • Triazines have higher electron deficiency than pyridines, favoring charge transport in electronic applications.
    • Styryl groups enable π-conjugation, critical for luminescence properties irrelevant to this compound.

Bicyclic DNA Intercalators

ICI (8-(Chloromethyl)-9'-purine-2,6-diamine) and IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine)
  • Structure : Bicyclic cores with diamine substituents.
  • Applications : DNA intercalation and antitumor activity .
  • Key Differences: Bicyclic systems (purine/pyridopyrimidine) exhibit superior DNA intercalation due to enhanced planarity and surface area. this compound’s monocyclic structure may limit intercalation efficiency but improve synthetic accessibility.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Pyridine N2-cyclohexyl, 2,4-diamino 185.28 Drug synthesis, coordination chemistry
2-N-Phenylpyridine-2,4-diamine Pyridine N2-phenyl, 2,4-diamino 185.22 Research (GLPBIO catalog)
Diaveridine Pyrimidine 2,4-diamino, benzyl 325.37 Antiprotozoal agent
IC5 Pyridopyrimidine 2,4-diamino, 6-methyl 189.21 DNA intercalation
PTZ-TRZ Triazine Phenothiazine donor ~500 (estimated) OLED emitters

Research Findings and Implications

  • Bioactivity : Pyrimidine derivatives (e.g., diaveridine) show stronger enzyme inhibition than pyridine analogs due to metal coordination .
  • Solubility : Aliphatic substituents (cyclohexyl) improve solubility in lipid-rich environments compared to aromatic groups .
  • Electronics : Triazine derivatives outperform pyridines in OLEDs due to higher electron mobility .
  • DNA Intercalation: Bicyclic diamines (IC5) are more effective than monocyclic analogs, but synthetic complexity limits scalability .

Biological Activity

N2-Cyclohexylpyridine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects. We will also explore relevant case studies and summarize key research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a cyclohexyl group and two amino groups at the 2 and 4 positions. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound's interactions may inhibit or enhance certain biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition zones against resistant strains such as E. cloacae.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
E. cloacae18

These results suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)10

The mechanism appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacteria using the agar diffusion method. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
  • Cancer Cell Line Study : Another study assessed the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the cyclohexyl substituent and the positioning of amino groups can enhance or diminish its effectiveness against target organisms or cells.

Key Findings from SAR Studies:

  • Substituent Variability : Modifying the cyclohexyl group to include different alkyl chains has been shown to increase antimicrobial potency.
  • Amino Group Positioning : The placement of amino groups at positions 2 and 4 on the pyridine ring is crucial for maintaining biological activity; alterations can lead to reduced efficacy .

Q & A

Q. What are the recommended synthetic routes for N2-cyclohexylpyridine-2,4-diamine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., N4-cyclopropylpyrimidine-2,4-diamine) are synthesized by reacting a diaminopyridine/pyrimidine precursor with cyclohexylamine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to cyclohexylamine) and inert conditions (N₂ atmosphere) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 235.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
Property Conditions Details
Solubility Polar solvents (DMF, DMSO)>50 mg/mL at 25°C
Aqueous buffers (pH 7.4)<1 mg/mL; requires surfactants
Stability Storage (long-term)−20°C, desiccated, inert atmosphere
Thermal decompositionStable up to 150°C (TGA data)

Q. How can researchers screen for biological activity in this compound?

  • Methodological Answer : Initial screens should include:
  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cancer Cell Viability : MTT assays on human cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .
  • Toxicology Note : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and avoid skin contact .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the bioactivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents (e.g., nitro, methoxy) on binding affinity .
  • In Vitro Testing : Compare IC₅₀ values of derivatives (e.g., 5-nitro vs. 6-methyl analogs) against target enzymes .
  • Data Table :
Substituent Target Enzyme IC₅₀ (µM) Reference
-H (Parent)Kinase X25.3
-NO₂Kinase X12.7
-OCH₃Kinase X48.9

Q. How can contradictory data in solubility or bioactivity studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Synthetic Variability : Batch-to-batch impurities (e.g., residual solvents); validate via HPLC-MS .
  • Assay Conditions : pH/temperature effects on solubility (e.g., use DLS for aggregation analysis) .
  • Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are recommended for toxicological profiling of this compound in preclinical studies?

  • Methodological Answer :
  • In Vivo Models : Acute toxicity in zebrafish embryos (LC₅₀ at 72 hpf) .
  • Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) .
  • Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., hydroxylation, glucuronidation) .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer : Use:
  • Molecular Docking : AutoDock Vina to simulate binding to kinase ATP pockets (PDB ID: 1ATP) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., CDK2) to resolve binding modes .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Hydrolysis of the cyclohexylamine group at pH > 8.0 .
  • Mitigation : Formulate as a prodrug (e.g., acetyl-protected amine) or use nanoencapsulation (PLGA nanoparticles) .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; monitor degradation via UPLC .

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